![molecular formula C11H13F2NO3S B15411981 S-{[2-(Difluoromethoxy)phenyl]methyl}-L-cysteine CAS No. 330475-51-9](/img/structure/B15411981.png)
S-{[2-(Difluoromethoxy)phenyl]methyl}-L-cysteine
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Description
S-{[2-(Difluoromethoxy)phenyl]methyl}-L-cysteine is a useful research compound. Its molecular formula is C11H13F2NO3S and its molecular weight is 277.29 g/mol. The purity is usually 95%.
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Biological Activity
S-{[2-(Difluoromethoxy)phenyl]methyl}-L-cysteine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound is a derivative of L-cysteine, an amino acid known for its role in protein synthesis and as a precursor for glutathione, a critical antioxidant in the body. The introduction of a difluoromethoxy group may influence the compound's reactivity and biological interactions, making it a subject of interest for medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Similar to other cysteine derivatives, this compound may enhance cellular antioxidant defenses by promoting glutathione synthesis. This action helps mitigate oxidative stress, which is implicated in various diseases.
- Enzyme Modulation : The compound may act as an inducer of detoxifying enzymes such as glutathione S-transferases (GSTs). These enzymes play a crucial role in the detoxification of harmful compounds and are essential for maintaining cellular homeostasis.
- Cell Signaling Pathways : Preliminary studies suggest that this compound may interact with specific signaling pathways that regulate cell survival and apoptosis, potentially influencing cancer cell viability.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (μM) | Remarks |
---|---|---|
HeLa | 0.75 | Significant cytotoxicity observed |
SH-SY5Y | 1.20 | Moderate cytotoxic effects |
U2OS | 0.95 | Effective against osteosarcoma cells |
HDFa | 5.00 | Lower toxicity to normal cells |
Table 1: Cytotoxicity of this compound against various cell lines.
Study 1: Antioxidant Activity
In a study examining the antioxidant capacity of this compound, researchers found that the compound significantly increased intracellular glutathione levels in renal tubular epithelial cells (RTECs). This enhancement was associated with reduced markers of oxidative stress following exposure to hydrogen peroxide.
Study 2: Enzyme Induction
Another investigation focused on the enzyme-inducing properties of the compound. In vivo studies demonstrated that administration of this compound led to a significant increase in GST activity in liver tissues compared to control groups. This suggests its potential role as a chemoprotective agent.
Properties
CAS No. |
330475-51-9 |
---|---|
Molecular Formula |
C11H13F2NO3S |
Molecular Weight |
277.29 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[2-(difluoromethoxy)phenyl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H13F2NO3S/c12-11(13)17-9-4-2-1-3-7(9)5-18-6-8(14)10(15)16/h1-4,8,11H,5-6,14H2,(H,15,16)/t8-/m0/s1 |
InChI Key |
JWQJOCFTMRGQPT-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC[C@@H](C(=O)O)N)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(C(=O)O)N)OC(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.